molecular formula C9H17IN2 B010989 1-Butyl-2,3-dimethylimidazolium iodide CAS No. 108203-70-9

1-Butyl-2,3-dimethylimidazolium iodide

Cat. No.: B010989
CAS No.: 108203-70-9
M. Wt: 280.15 g/mol
InChI Key: YUCVYVCYVDQICM-UHFFFAOYSA-M
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Description

1-Butyl-2,3-dimethylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent ionic conductivity. The molecular formula of this compound is C₉H₁₇IN₂, and it has a molecular weight of 280.15 g/mol . This compound is often used in various scientific and industrial applications due to its favorable physicochemical properties.

Mechanism of Action

Target of Action

1-Butyl-2,3-dimethylimidazolium iodide is a type of ionic liquid . The primary targets of this compound are the biochemical processes where it acts as a solvent or a catalyst . It’s important to note that the exact targets can vary depending on the specific application and reaction conditions.

Mode of Action

The compound interacts with its targets primarily through its ionic nature . The cations of this compound form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows it to interact with various biochemical targets.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary widely depending on its use. As an ionic liquid, it can influence a range of reactions by acting as a solvent or catalyst . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. In general, as an ionic liquid, it can influence the course of biochemical reactions by acting as a solvent or catalyst . The exact effects would need to be determined based on the specific context.

Preparation Methods

1-Butyl-2,3-dimethylimidazolium iodide can be synthesized through the reaction of 1,2-dimethylimidazole with 1-iodobutane. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile, for several hours. The product is then purified through recrystallization from a suitable solvent mixture .

Synthetic Route:

    Reactants: 1,2-dimethylimidazole and 1-iodobutane.

    Solvent: Acetonitrile.

    Reaction Conditions: Reflux for several hours.

    Purification: Recrystallization from an ethyl acetate/acetonitrile mixture.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:

Oxidation:

    Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

    Products: Oxidized derivatives of the imidazolium ring.

Reduction:

    Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

    Products: Reduced forms of the imidazolium cation.

Substitution:

    Reagents: Halogenating agents or nucleophiles.

    Conditions: Varies depending on the nature of the substituent being introduced.

    Products: Substituted imidazolium compounds.

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium iodide has a wide range of applications in scientific research:

Chemistry:

Biology:

  • Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its unique solvation properties.

Medicine:

  • Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry:

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium iodide
  • 1-Butyl-2,3-dimethylimidazolium bromide
  • 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Uniqueness: this compound is unique due to its specific combination of the butyl group and the iodide anion, which imparts distinct physicochemical properties. For example, the iodide anion can enhance the compound’s solubility in certain solvents and its reactivity in specific chemical reactions .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCVYVCYVDQICM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047908
Record name 1-Butyl-2,3-dimethylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108203-70-9
Record name 1-Butyl-2,3-dimethylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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